4-Hydroxy Trimethoprim

Vue d'ensemble

Description

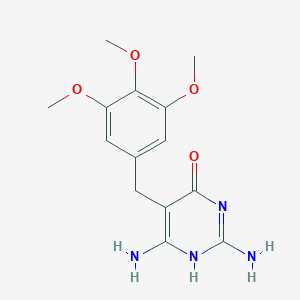

4-Hydroxy Trimethoprim is a derivative of trimethoprim, an aminopyrimidine antibiotic. The structure of this compound consists of a pyrimidine ring substituted with amino groups at positions 2 and 6, a hydroxyl group at position 4, and a 3,4,5-trimethoxybenzyl group at position 5 . This compound is known for its potential antibacterial properties and is studied for its role in inhibiting bacterial dihydrofolate reductase.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Trimethoprim typically involves the hydroxylation of trimethoprim. One common method is the direct hydroxylation of the pyrimidine ring in trimethoprim using hydroxylating agents under controlled conditions . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to maximize the production efficiency while maintaining the purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy Trimethoprim undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to trimethoprim.

Substitution: The hydroxyl group can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of trimethoprim.

Substitution: Formation of halogenated or alkylated derivatives.

Applications De Recherche Scientifique

4-Hydroxy Trimethoprim has several scientific research applications:

Chemistry: Used as a model compound to study hydroxylation reactions and the behavior of aminopyrimidines.

Biology: Investigated for its antibacterial properties and its ability to inhibit bacterial dihydrofolate reductase.

Medicine: Explored as a potential therapeutic agent for bacterial infections, especially in cases where resistance to trimethoprim is observed.

Mécanisme D'action

4-Hydroxy Trimethoprim exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of tetrahydrofolic acid in bacteria . This inhibition prevents the formation of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The hydroxyl group at position 6 enhances its binding affinity to the enzyme, making it a potent inhibitor.

Comparaison Avec Des Composés Similaires

Trimethoprim: The parent compound, which lacks the hydroxyl group at position 6.

Methotrexate: Another dihydrofolate reductase inhibitor used in cancer therapy.

Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.

Uniqueness: 4-Hydroxy Trimethoprim is unique due to the presence of the hydroxyl group, which enhances its binding affinity to dihydrofolate reductase compared to trimethoprim . This modification potentially increases its antibacterial efficacy and makes it a valuable compound for studying drug resistance mechanisms.

Activité Biologique

4-Hydroxy Trimethoprim (4-OHT) is a derivative of Trimethoprim (TMP), a widely used antibiotic that acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts the production of nucleic acids, thereby exerting antibacterial effects. The biological activity of 4-OHT is closely related to its parent compound, TMP, and exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

This compound functions by targeting the same metabolic pathway as TMP, specifically the folate biosynthesis pathway. By inhibiting DHFR, it prevents the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for nucleotide synthesis. This mechanism is crucial for bacterial growth and replication.

Enzymatic Inhibition

The enzymatic activity of DHFR can be significantly inhibited by 4-OHT, similar to TMP. Studies have shown that both compounds exhibit potent inhibitory effects on DHFR activity:

| Compound | % Inhibition at 100 µM |

|---|---|

| 4-Hydroxy TMP | >80% |

| Trimethoprim | >80% |

This high level of inhibition indicates that 4-OHT can serve as a viable alternative or adjunct to TMP in treating bacterial infections.

Antibacterial Activity

Research indicates that 4-OHT retains significant antibacterial activity against various strains of bacteria. Comparative studies have shown its effectiveness in inhibiting the growth of common pathogens such as Escherichia coli and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC) Values

The MIC values for this compound against selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.7 |

| Escherichia coli | 55.1 |

| Pseudomonas aeruginosa | 30.0 |

These values suggest that while 4-OHT is effective, its potency may vary compared to TMP.

Case Studies and Research Findings

-

Synergistic Effects with Sulfamethoxazole (SMX) :

A study highlighted the synergistic effects when combining TMP with SMX. The combination targets different steps in the folate synthesis pathway, enhancing overall antibacterial efficacy. The feedback loop created by this combination leads to a more profound depletion of THF, amplifying the antimicrobial effect against resistant strains . -

Structural Activity Relationship (SAR) :

Research on various derivatives of TMP, including this compound, has revealed that modifications at specific positions can enhance antibacterial activity. For instance, introducing certain substituents at the 4-position of the dimethoxybenzyl ring has led to compounds with improved MIC values compared to standard TMP . -

In Vivo Efficacy :

Animal model studies have demonstrated the effectiveness of 4-OHT in treating bacterial infections resistant to conventional antibiotics. These studies indicate that 4-OHT not only inhibits bacterial growth but also reduces infection severity in vivo.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound shows similarities to TMP, with rapid absorption and distribution in biological tissues. Studies utilizing stable isotope labeling have provided insights into its metabolic pathways, revealing how metabolites may interact with endogenous proteins and potentially lead to adverse drug reactions .

Propriétés

IUPAC Name |

2,4-diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-20-9-5-7(6-10(21-2)11(9)22-3)4-8-12(15)17-14(16)18-13(8)19/h5-6H,4H2,1-3H3,(H5,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJKTYLNKCUCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=C(N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.